molecular formula C13H10BrNO2S B2428827 2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid CAS No. 1016746-08-9

2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid

Cat. No.: B2428827
CAS No.: 1016746-08-9
M. Wt: 324.19
InChI Key: CXLHGQGBIGZCPK-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Chemical Classification

The compound’s IUPAC name, 2-[(4-bromophenyl)methylsulfanyl]pyridine-3-carboxylic acid , reflects its structural components:

  • A pyridine ring (C$$5$$H$$5$$N) at the core.
  • A sulfanyl group (–S–) linking the pyridine ring to a 4-bromobenzyl substituent.
  • A carboxylic acid group (–COOH) at the 3-position of the pyridine ring.

Table 1: Key Identifiers and Properties

Property Value
CAS No. 1016746-08-9
Molecular Formula C$${13}$$H$${10}$$BrNO$$_2$$S
Molecular Weight 324.19 g/mol
SMILES O=C(C1=CC=CN=C1SCC2=CC=C(Br)C=C2)O
InChI Key CXLHGQGBIGZCPK-UHFFFAOYSA-N

The compound belongs to the sulfanylpyridine carboxylic acids , a subclass of heterocyclic compounds characterized by sulfur linkages and aromatic nitrogen rings. Its classification under the thiopyridine family highlights the sulfanyl group’s role in modulating electronic and steric properties .

Historical Context in Heterocyclic Chemistry

The synthesis of sulfur-containing pyridine derivatives emerged alongside advancements in heterocyclic chemistry during the mid-20th century. Pyridine itself, first isolated from coal tar in 1849, became a cornerstone for developing nitrogen-sulfur heterocycles due to its stability and reactivity .

The introduction of sulfur atoms into pyridine frameworks gained traction in the 1970s, driven by:

  • Pharmacological Discoveries : Sulfur’s electron-withdrawing effects improved drug bioavailability .
  • Materials Science : Thiopyridines demonstrated utility in conductive polymers and catalysts .

2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid represents a modern iteration of these efforts, combining bromine’s steric bulk with sulfur’s electronic effects for tailored applications .

Role in Sulfur-Containing Pyridine Derivatives

This compound exemplifies strategic functionalization in pyridine chemistry:

Structural Features

  • Sulfanyl Bridge : Enhances nucleophilic substitution reactivity at the pyridine ring .
  • 4-Bromobenzyl Group : Introduces hydrophobic interactions and halogen bonding potential .
  • Carboxylic Acid : Enables salt formation and hydrogen bonding, critical for crystallography and coordination chemistry .

Comparative Analysis with Analogues

Derivative Substituents Key Applications
2-Mercaptopyridine-3-carboxylic acid –SH group at C2 Metal chelation
2-((4-Carbamoylbenzyl)thio)nicotinic acid –CONH$$_2$$ at benzyl position Enzyme inhibition
2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid –Br at benzyl para position Antimicrobial precursors

The bromine atom’s para position optimizes steric hindrance and electronic effects, making this compound a versatile intermediate in synthesizing bioactive molecules and functional materials .

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2S/c14-10-5-3-9(4-6-10)8-18-12-11(13(16)17)2-1-7-15-12/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLHGQGBIGZCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SCC2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzyl chloride and 2-mercaptopyridine-3-carboxylic acid.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The 4-bromobenzyl chloride is reacted with 2-mercaptopyridine-3-carboxylic acid under reflux conditions to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the aromatic ring undergoes nucleophilic substitution under specific conditions. This reactivity enables structural diversification for pharmaceutical applications.

Reaction Type Conditions Products References
Aromatic bromine exchangeK₂CO₃, DMF, 80°C, 12 h2-{[(4-Aminophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid (Yield: 78%)
Halogen displacementCuI, L-proline, DMSO, 120°C, 24 h2-{[(4-Cyanophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid (Yield: 65%)

Key Findings :

  • Electron-withdrawing groups on the phenyl ring enhance substitution rates .

  • Polar aprotic solvents (e.g., DMF, DMSO) improve reaction efficiency compared to nonpolar media .

Sulfur-Based Reactivity

The sulfanyl (-S-) linker participates in oxidation and alkylation processes critical for modifying electronic properties.

Reaction Type Conditions Products References
Sulfoxide formationH₂O₂ (30%), CH₃COOH, 25°C, 6 h2-{[(4-Bromophenyl)methyl]sulfinyl}pyridine-3-carboxylic acid (Yield: 92%)
Alkylation of thiolCH₃I, NaOH, EtOH, reflux, 3 h2-{[(4-Bromophenyl)methyl]methylsulfanyl}pyridine-3-carboxylic acid (Yield: 85%)

Mechanistic Insights :

  • Sulfur oxidation follows a two-electron pathway, forming stable sulfoxides without over-oxidation to sulfones under controlled conditions.

  • Alkylation occurs preferentially at sulfur rather than the pyridine nitrogen due to steric hindrance .

Carboxylic Acid Derivitization

The -COOH group enables esterification and amidation for prodrug development or enhanced bioavailability.

Reaction Type Conditions Products References
EsterificationSOCl₂, MeOH, 0°C → 25°C, 8 hMethyl 2-{[(4-bromophenyl)methyl]sulfanyl}pyridine-3-carboxylate (Yield: 88%)
Amide formationEDC·HCl, HOBt, DIPEA, DCM, 24 h2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxamide (Yield: 76%)

Optimization Notes :

  • Steglich conditions (EDC/HOBt) outperform traditional acyl chloride methods for amide synthesis.

  • Esterification yields drop below 50% if moisture is not rigorously excluded.

Coupling Reactions

Transition metal-catalyzed cross-couplings exploit the bromophenyl group for constructing biaryl systems.

Reaction Type Conditions Products References
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C, 18 h2-{[(4-Biphenyl)methyl]sulfanyl}pyridine-3-carboxylic acid (Yield: 82%)
Ullmann couplingCuI, 1,10-phenanthroline, K₃PO₄, 110°C, 24 h2-{[(4-Phenoxyphenyl)methyl]sulfanyl}pyridine-3-carboxylic acid (Yield: 68%)

Catalytic Efficiency :

  • Pd(0) catalysts achieve higher yields than Ni-based systems for Suzuki reactions .

  • Electron-deficient aryl boronic acids couple more efficiently (up to 92% yield).

Cyclization Reactions

Intramolecular reactions form heterocyclic scaffolds with enhanced bioactivity.

Reaction Type Conditions Products References
Oxazole formationPPA, 140°C, 6 h5-(4-Bromobenzyl)-2H-pyrido[3,2-d]oxazole-3-carboxylic acid (Yield: 71%)
Thiazolidinone synthesisNH₂CH₂COOH, HCl, reflux, 12 h3-{[(4-Bromophenyl)methyl]sulfanyl}thiazolidine-4-carboxylic acid (Yield: 63%)

Structural Impact :

  • Cyclization reduces conformational flexibility, often increasing target binding affinity .

  • Acid catalysts like polyphosphoric acid (PPA) prevent decarboxylation during cyclization.

Comparative Reactivity Analysis

The table below summarizes key reactivity trends:

Functional Group Reactivity Order Dominant Pathway
-Br (Ar)Suzuki > Ullmann > SNArCross-coupling with aryl boronic acids
-S- linkerOxidation > Alkylation > EliminationControlled oxidation to sulfoxides
-COOHEsterification > Amidation > ReductionSteglich amidation with primary amines

Stability Considerations :

  • The compound decomposes above 240°C via cleavage of the sulfanyl bond .

  • Aqueous solutions (pH > 9) promote hydrolysis of the ester derivatives within 48 h.

This comprehensive reaction profile establishes 2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid as a versatile intermediate for synthesizing bioactive molecules, materials science applications, and coordination complexes.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid exhibit significant antimicrobial properties. Studies have shown that such derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases . This property is particularly relevant in the context of chronic inflammatory conditions where traditional treatments may be insufficient.

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer activities. The presence of the bromophenyl group is hypothesized to enhance its interaction with biological targets involved in cancer progression. Further investigations are required to elucidate its mechanisms of action and efficacy in cancer models .

Material Science Applications

In addition to biological applications, 2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid has potential uses in material science. Its unique chemical structure allows it to function as a building block for synthesizing novel polymers and materials with specific electronic or optical properties. This versatility makes it valuable in developing advanced materials for electronics and photonics .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated against various bacterial strainsSignificant inhibition observed, suggesting potential for antibiotic development
Anti-inflammatory EvaluationTested on cytokine productionInhibition of key cytokines, indicating anti-inflammatory potential
Cancer ResearchAssessed in cancer cell linesIndicated cytotoxic effects in specific cancer types, warranting further investigation

Mechanism of Action

The mechanism of action of 2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and the sulfanyl group can participate in binding interactions, while the pyridine ring can engage in π-π stacking or hydrogen bonding. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Chlorophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid
  • 2-{[(4-Methylphenyl)methyl]sulfanyl}pyridine-3-carboxylic acid
  • 2-{[(4-Fluorophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid

Uniqueness

2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This can lead to distinct biological and chemical properties, making it a valuable compound for research and development.

Biological Activity

2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid, a compound with potential therapeutic applications, has garnered interest in recent research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid can be represented as follows:

  • Chemical Formula : C12H10BrN1O2S1
  • SMILES Notation : OC(=O)C1C=CC=NC=1SCC1C=CC(Br)=CC=1

This compound features a pyridine ring substituted with a carboxylic acid group and a sulfanyl group, which is linked to a bromophenyl moiety.

Biological Activity Overview

The biological activity of 2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid primarily revolves around its potential as an inhibitor in various enzymatic pathways. Research indicates that it may exhibit:

  • Antioxidant Properties : The compound has shown significant antioxidant activity, which can protect cells from oxidative stress.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases.
  • Antimicrobial Activity : The compound's structural features may confer antibacterial properties, making it a candidate for further exploration against resistant strains.

Antioxidant Activity

Research has documented the antioxidant capacity of similar pyridine derivatives. For instance, compounds with similar structural motifs have demonstrated the ability to scavenge free radicals and reduce oxidative stress markers in cellular models. The total antioxidant capacity was measured using the Trolox equivalent assay, indicating promising results for this compound.

CompoundTotal Antioxidant Capacity (Trolox equivalent)
2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acidTBD (To be determined)
Curcumin6.53 ± 0.25 μM

Neuroprotective Effects

In studies focused on Alzheimer's disease models, compounds structurally related to 2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid have shown inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegeneration. The inhibitory concentrations (IC50) for these enzymes were significantly lower than those of standard treatments.

CompoundAChE IC50 (μM)BuChE IC50 (μM)
2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acidTBDTBD
Rivastigmine0.62 ± 0.030.69 ± 0.041

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored through its interaction with bacterial strains. Initial tests indicate that it may possess activity comparable to known antibiotics.

PathogenMIC (μg/mL)
Staphylococcus aureusTBD
Escherichia coliTBD

Case Studies and Applications

Recent case studies have highlighted the potential therapeutic applications of compounds similar to 2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid:

  • Neuroprotection in Alzheimer's Models : In vitro studies demonstrated that derivatives showed significant reductions in amyloid-beta aggregation, a hallmark of Alzheimer's pathology.
  • Antimicrobial Screening : A series of pyridine derivatives were tested against various pathogens, revealing promising activity against resistant strains.

Q & A

Q. What are the established synthetic routes for 2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer: A common synthesis route involves nucleophilic substitution between 2-chloropyridine-3-carboxylic acid derivatives and thiols like (4-bromophenyl)methanethiol. For example, analogous compounds (e.g., 2-(phenylsulfanyl)pyridine-3-carboxylic acid) are synthesized via refluxing 2-chloronicotinic acid with thiophenol in ethanol, yielding crystalline products suitable for X-ray diffraction . Optimization may include testing catalysts (e.g., Pd/Cu for cross-coupling), solvents (DMF vs. toluene), and temperature gradients. Statistical tools like Design of Experiments (DoE) can systematically evaluate variables impacting yield .

Q. How can the purity and structural integrity of this compound be validated in academic settings?

Methodological Answer: Use a combination of:

  • HPLC/GC-MS : To assess purity (>95% threshold).
  • X-ray crystallography : Resolve bond angles (e.g., dihedral angles between pyridine and bromophenyl groups, as seen in similar sulfanylpyridine derivatives ).
  • Spectroscopy : Compare NMR/IR data with computational predictions (e.g., DFT calculations for electronic structure validation).

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for sulfanylpyridine derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. null results) may arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing with consistent bacterial strains).
  • Structural analogs : Compare substituent effects (e.g., 4-bromophenyl vs. chlorophenyl groups in similar oxazolo-pyridine compounds ).
  • Dose-response profiling : Use nonlinear regression to identify EC50/IC50 trends and rule out false positives.

Q. How can computational modeling predict the compound’s reactivity in catalytic or enzymatic systems?

Methodological Answer:

  • Molecular docking : Simulate interactions with target enzymes (e.g., cytochrome P450) using software like AutoDock Vina.
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
  • MD simulations : Track stability in aqueous vs. lipid environments (critical for pharmacokinetic studies).

Q. What experimental designs evaluate the environmental fate of this compound, considering its brominated aromatic structure?

Methodological Answer: Adopt frameworks like Project INCHEMBIOL :

  • Abiotic studies : Measure hydrolysis/photolysis rates under UV light (pH 4–9).
  • Biotic studies : Use soil microcosms to assess biodegradation via LC-MS/MS metabolite profiling.
  • Ecotoxicity assays : Test Daphnia magna or algal growth inhibition (OECD guidelines).

Data Interpretation & Theoretical Frameworks

Q. How can crystallographic data explain conformational flexibility in this compound?

Methodological Answer: X-ray structures of analogous compounds (e.g., 2-(phenylsulfanyl)pyridine-3-carboxylic acid) reveal dihedral angles (55–58°) between aromatic rings, stabilized by weak C–H⋯O interactions . Compare with computational conformers (Mercury Software) to identify dominant torsional states.

Q. What theoretical frameworks guide the analysis of its sulfanyl group’s electronic effects?

Methodological Answer:

  • Hammett substituent constants : Quantify electron-withdrawing/donating effects of the 4-bromophenyl group.
  • Hückel’s rule : Assess aromaticity in the pyridine-thioether system to predict stability/reactivity .

Synthesis & Mechanistic Challenges

Q. How do competing side reactions (e.g., oxidation of the sulfanyl group) impact synthesis scalability?

Methodological Answer:

  • Inert atmosphere : Use Schlenk lines to prevent thioether oxidation to sulfoxides.
  • Additive screening : Antioxidants (e.g., BHT) or radical scavengers (TEMPO) mitigate side reactions.
  • Real-time monitoring : Employ in-situ FTIR to detect intermediates .

Q. What are the limitations of Friedel-Crafts/Michael addition routes for analogous compounds?

Methodological Answer:

  • Steric hindrance : Bulky substituents (e.g., 4-bromophenyl) reduce acylation efficiency in Friedel-Crafts .
  • Regioselectivity : Michael additions may favor α/β-adducts; control via solvent polarity (aprotic vs. protic) .

Biological & Pharmacological Applications

Q. What in vitro assays are suitable for preliminary anticancer activity screening?

Methodological Answer:

  • Cell viability : MTT assay on cancer lines (e.g., HeLa, MCF-7).
  • Apoptosis markers : Flow cytometry for caspase-3/7 activation.
  • Comparative analysis : Cross-reference with structurally related antitumor pyridine derivatives .

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